(S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide
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Overview
Description
(S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a thiophene ring, which is known for its aromatic properties and stability, making it a valuable scaffold in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, butyric acid derivatives, and amines.
Formation of Intermediate: The thiophene ring is functionalized to introduce the necessary substituents. This can involve halogenation followed by substitution reactions.
Amidation Reaction: The key step involves the amidation of the functionalized thiophene with an appropriate amine under controlled conditions to form the desired butyramide.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: N-substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Cyanoacetamides: These compounds share some structural similarities and are used in the synthesis of biologically active molecules.
Uniqueness
(S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide is unique due to its specific chiral configuration and the presence of the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8(2)10(12)11(14)13(3)6-9-4-5-15-7-9/h4-5,7-8,10H,6,12H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRSRDHCOXFDNI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CSC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CSC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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